2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid
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Overview
Description
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of isobutanol with phthalic anhydride, followed by further functionalization to introduce the phenylmethoxycarbonylamino group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A phthalate ester with similar esterification properties.
2-Methylpropyl boronic acid: Shares the 2-methylpropyl group but differs in its boronic acid functionality.
Isobutyl isobutanoate: Another ester with a similar aliphatic structure.
Uniqueness
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
5440-28-8 |
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Molecular Formula |
C15H19KNO6+ |
Molecular Weight |
348.41 g/mol |
IUPAC Name |
potassium;2-(2-methylpropyl)-2-(phenylmethoxycarbonylamino)propanedioic acid |
InChI |
InChI=1S/C15H19NO6.K/c1-10(2)8-15(12(17)18,13(19)20)16-14(21)22-9-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20);/q;+1 |
InChI Key |
WEYAWXLIQJPSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1.[K+] |
Origin of Product |
United States |
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